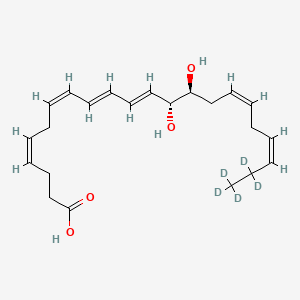

Maresin 2-d5

Description

Structure

3D Structure

Properties

Molecular Formula |

C22H32O4 |

|---|---|

Molecular Weight |

365.5 g/mol |

IUPAC Name |

(4Z,7Z,9E,11E,13R,14S,16Z,19Z)-21,21,22,22,22-pentadeuterio-13,14-dihydroxydocosa-4,7,9,11,16,19-hexaenoic acid |

InChI |

InChI=1S/C22H32O4/c1-2-3-4-5-11-14-17-20(23)21(24)18-15-12-9-7-6-8-10-13-16-19-22(25)26/h3-4,6-7,9-15,18,20-21,23-24H,2,5,8,16-17,19H2,1H3,(H,25,26)/b4-3-,7-6-,12-9+,13-10-,14-11-,18-15+/t20-,21+/m0/s1/i1D3,2D2 |

InChI Key |

ALWYOLKNLLFCAY-VLKIHEMDSA-N |

Isomeric SMILES |

[2H]C([2H])([2H])C([2H])([2H])/C=C\C/C=C\C[C@@H]([C@@H](/C=C/C=C/C=C\C/C=C\CCC(=O)O)O)O |

Canonical SMILES |

CCC=CCC=CCC(C(C=CC=CC=CCC=CCCC(=O)O)O)O |

Origin of Product |

United States |

Foundational & Exploratory

The Role of Maresin 2 in the Resolution of Inflammation: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction: Maresin 2 as a Specialized Pro-Resolving Mediator

The resolution of inflammation is an active, highly regulated process critical for restoring tissue homeostasis following injury or infection.[1] This process is orchestrated by a superfamily of endogenous lipid autacoids known as Specialized Pro-Resolving Mediators (SPMs).[1][2] Maresins (macrophage mediators in resolving inflammation) are a distinct family of SPMs biosynthesized from the omega-3 polyunsaturated fatty acid docosahexaenoic acid (DHA).[3][4]

Maresin 2 (MaR2), identified as 13R,14S-dihydroxy-docosahexaenoic acid, is a potent member of this family produced by macrophages. It exhibits robust anti-inflammatory and pro-resolving activities, playing a pivotal role in terminating the inflammatory response and promoting tissue repair. Unlike traditional anti-inflammatory agents that primarily block the initiation of inflammation, MaR2 actively stimulates resolution pathways without inducing immunosuppression. This guide provides an in-depth overview of the biosynthesis, function, and mechanisms of action of MaR2, presenting key quantitative data and experimental methodologies relevant to its study.

Biosynthesis of Maresin 2

MaR2 is synthesized by macrophages through a stereospecific enzymatic pathway initiated by the enzyme 12-lipoxygenase (12-LOX). The process begins with the conversion of DHA into a key intermediate, 13S,14S-epoxy-maresin. This epoxide is then hydrolyzed by soluble epoxide hydrolase (sEH) to form the final, stable MaR2 structure. This pathway highlights a specific enzymatic machinery within macrophages dedicated to producing pro-resolving signals.

Core Functions and Mechanism of Action in Inflammation

MaR2 orchestrates the resolution of inflammation through a multi-pronged approach that targets key cellular events in the inflammatory cascade. Its primary functions include limiting leukocyte infiltration, reducing the production of pro-inflammatory mediators, and enhancing the clearance of cellular debris by phagocytes.

Attenuation of Leukocyte Infiltration

A cardinal feature of acute inflammation is the recruitment of polymorphonuclear leukocytes (PMNs), primarily neutrophils, to the site of injury. While essential for host defense, excessive or prolonged neutrophil presence can cause significant tissue damage. MaR2 potently inhibits the infiltration of neutrophils and other leukocytes into inflamed tissues. This action helps to contain the inflammatory response and prevent secondary damage mediated by recruited phagocytes.

Regulation of Inflammatory Mediators

MaR2 actively suppresses the production of key pro-inflammatory cytokines. In models of inflammation, MaR2 treatment has been shown to significantly reduce levels of tumor necrosis factor-α (TNF-α), interleukin-1β (IL-1β), and interleukin-6 (IL-6). Furthermore, it mitigates oxidative stress by reducing the expression of enzymes like gp91phox (a component of NADPH oxidase) and inducible nitric oxide synthase (iNOS), which are responsible for producing reactive oxygen and nitrogen species.

Enhancement of Phagocytosis and Efferocytosis

A critical step in resolving inflammation is the clearance of apoptotic neutrophils and cellular debris, a process known as efferocytosis. MaR2 is a potent stimulator of phagocytosis by macrophages. By enhancing the capacity of macrophages to engulf apoptotic cells and pathogens like zymosan, MaR2 facilitates the removal of inflammatory stimuli and promotes the transition to a pro-repair environment.

Signaling Pathways in Mucosal Repair

Beyond its role in classical inflammation, MaR2 has been identified as a potent mediator of mucosal wound healing. In intestinal epithelial cells (IECs), MaR2 promotes collective cell migration to close wound gaps, a process that is critical for restoring barrier integrity, particularly in inflammatory conditions like colitis.

Mechanistically, MaR2 activates pro-migration signaling pathways by targeting focal adhesion proteins. Treatment of IECs with MaR2 leads to the phosphorylation of Focal Adhesion Kinase (FAK) at its Tyr397 activation site. This event is a key step in regulating focal adhesion dynamics and cell movement, subsequently activating downstream pathways involving Src, paxillin, talin, and vinculin to drive efficient cell migration and repair. While a specific G protein-coupled receptor (GPCR) for MaR2 on epithelial cells has not yet been definitively identified, its signaling is enhanced in the presence of inflammatory cytokines like TNF-α, suggesting that its receptor may be upregulated during an inflammatory response.

Quantitative Efficacy of Maresin 2

The potent bioactivity of MaR2 has been quantified across various in vivo and in vitro models. The following tables summarize key data demonstrating its efficacy at low concentrations.

Table 1: In Vivo Anti-Inflammatory and Pro-Resolving Effects

| Model System | MaR2 Dose | Effect | Reference |

| Mouse Peritonitis (Zymosan-induced) | 1 ng/mouse (i.v.) | ~40% reduction in neutrophil infiltration. | |

| Mouse Peritonitis (BjV-induced) | 1 and 10 ng/cavity (i.p.) | Significant reduction in total leukocyte, mononuclear, and neutrophil recruitment. | |

| Mouse Inflammatory Pain (BjV-induced) | 0.3 - 3 ng/animal (i.p.) | Dose-dependent attenuation of mechanical and thermal hyperalgesia. | |

| Mouse Colitis (DSS-induced) | 2 ng/g (i.p.) | Promoted mucosal repair and reduced Disease Activity Index. | |

| Mouse Colonic Injury (Biopsy-induced) | 2 ng/g (i.p.) | Significantly enhanced wound closure at 72 hours. |

Table 2: In Vitro Cellular Functions

| Cell Type / Assay | MaR2 Concentration | Effect | Reference |

| Human Macrophages (Phagocytosis) | 10 pM | ~90% enhancement in phagocytosis of zymosan. | |

| Human Intestinal Epithelial Cells (Wound Healing) | 200 nM | Significantly accelerated wound closure in the presence of TNFα/IFNγ. | |

| Rat Conjunctival Goblet Cells (Calcium Signaling) | 10⁻⁷ M | Reduced histamine-induced intracellular Ca²⁺ increase from 269.5 nM to 150.7 nM. |

Key Experimental Methodologies

Reproducible and robust experimental protocols are essential for studying the function of MaR2. Below are detailed methodologies for key assays used to characterize its bioactivity.

Murine Zymosan-Induced Peritonitis

This model is a standard for assessing the in vivo anti-inflammatory and pro-resolving activity of SPMs.

-

Animals: Male FVB mice (6-8 weeks old) are commonly used.

-

Procedure:

-

MaR2 (e.g., 1 ng in saline vehicle) or vehicle control is administered via intravenous (i.v.) injection.

-

Immediately following treatment, inflammation is induced by intraperitoneal (i.p.) injection of zymosan A (e.g., 0.1 mg/mouse).

-

At a specified time point (e.g., 2-4 hours), mice are euthanized.

-

The peritoneal cavity is washed with phosphate-buffered saline (PBS) containing EDTA to collect the exudate.

-

-

Analysis: Total leukocyte counts in the lavage fluid are determined using a hemocytometer. Differential cell counts (neutrophils, macrophages) are performed on cytospin preparations stained with Wright-Giemsa or by using flow cytometry with specific cell surface markers (e.g., Ly6G for neutrophils, F4/80 for macrophages).

Human Macrophage Phagocytosis Assay

This in vitro assay quantifies the ability of MaR2 to enhance the phagocytic capacity of macrophages.

-

Cell Preparation: Human peripheral blood monocytes are isolated and differentiated into macrophages over 7-10 days in culture.

-

Procedure:

-

Adherent macrophages are incubated with MaR2 (e.g., 0.1 pM to 10 nM) or vehicle for 15 minutes at 37°C.

-

Opsonized zymosan particles or apoptotic human neutrophils (efferocytosis) are added to the macrophage cultures.

-

Incubation continues for 60 minutes to allow for phagocytosis.

-

-

Analysis: Non-ingested particles are removed by washing. Cells are fixed and stained. The number of ingested particles per 100 macrophages is determined by light microscopy to calculate a phagocytic index. Alternatively, if fluorescently labeled particles are used, phagocytosis can be quantified by flow cytometry or fluorescence microscopy.

Intestinal Epithelial Cell (IEC) Scratch Wound Assay

This assay models the process of mucosal repair in vitro.

-

Cell Culture: A confluent monolayer of IECs (e.g., HT29/B6 or primary human colonoids) is grown on culture plates.

-

Procedure:

-

A sterile pipette tip is used to create a linear "scratch" or wound in the cell monolayer.

-

The medium is replaced with fresh medium containing MaR2 (e.g., 200 nM) or vehicle control. Often, pro-inflammatory stimuli (e.g., TNFα and IFNγ at 10 ng/mL each) are included to mimic an inflammatory environment.

-

The plate is placed in a live-cell imaging system equipped with an environmental chamber (37°C, 5% CO₂).

-

-

Analysis: Images of the wound area are captured at regular intervals (e.g., every hour for 24 hours). The area of the wound is measured at each time point using image analysis software. The rate of wound closure is calculated and compared between treatment groups.

Cytokine and Myeloperoxidase (MPO) Measurement

These biochemical assays quantify key inflammatory markers in tissue samples.

-

Sample Preparation: Plantar tissue (from a paw inflammation model) or colonic tissue is collected at the end of an in vivo experiment, snap-frozen, and homogenized.

-

ELISA for Cytokines:

-

The tissue homogenate is centrifuged, and the supernatant is collected.

-

Commercial Enzyme-Linked Immunosorbent Assay (ELISA) kits are used to measure the concentrations of TNF-α, IL-1β, and IL-6 according to the manufacturer's instructions.

-

-

MPO Assay for Neutrophil Infiltration:

-

The MPO assay measures the activity of myeloperoxidase, an enzyme abundant in neutrophils.

-

The tissue homogenate is processed, and the MPO activity is determined spectrophotometrically by measuring the H₂O₂-dependent oxidation of a substrate like o-dianisidine dihydrochloride. The results are expressed as MPO units per milligram of tissue.

-

References

- 1. Maresin Biosynthesis and Identification of Maresin 2, a New Anti-Inflammatory and Pro-Resolving Mediator from Human Macrophages - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Maresins: Specialized Proresolving Lipid Mediators and Their Potential Role in Inflammatory-Related Diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Maresin Biosynthesis and Identification of Maresin 2, a New Anti-Inflammatory and Pro-Resolving Mediator from Human Macrophages | PLOS One [journals.plos.org]

- 4. Maresin biosynthesis and identification of maresin 2, a new anti-inflammatory and pro-resolving mediator from human macrophages. | Sigma-Aldrich [sigmaaldrich.com]

Maresin 2-d5: A Technical Guide to its Chemical Properties, Stability, and Biological Signaling

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the chemical properties, stability, and biological significance of Maresin 2-d5 (MaR2-d5), a deuterated analog of the potent pro-resolving lipid mediator, Maresin 2. This document is intended to serve as a comprehensive resource for researchers in immunology, pharmacology, and drug development.

Core Chemical Properties

This compound is the deuterium-labeled form of Maresin 2, a dihydroxy-derivative of docosahexaenoic acid (DHA). The incorporation of five deuterium atoms provides a stable isotopic label, making it an invaluable internal standard for the accurate quantification of endogenous Maresin 2 in biological samples using mass spectrometry-based methods.

Physicochemical Data

The fundamental chemical and physical properties of this compound are summarized in the table below. The data for the non-deuterated Maresin 2 are also included for comparison, as many of its physicochemical characteristics are expected to be very similar to its deuterated counterpart.

| Property | This compound | Maresin 2 |

| Formal Name | 13R,14S-dihydroxy-4Z,7Z,9E,11E,16Z,19Z-docosahexaenoic-21,21,22,22,22-d5 acid | (4Z,7Z,9E,11E,13R,14S,16Z,19Z)-13,14-dihydroxydocosa-4,7,9,11,16,19-hexaenoic acid |

| Molecular Formula | C₂₂H₂₇D₅O₄ | C₂₂H₃₂O₄ |

| Molecular Weight | 365.52 g/mol | 360.5 g/mol |

| Purity | ≥99% deuterated forms (d₁-d₅) | N/A |

| Solubility | DMSO: 10 mM[1] DMF: 50 mg/mL Ethanol: 50 mg/mL PBS (pH 7.2): 0.05 mg/mL | DMF: 50 mg/mL DMSO: 50 mg/mL Ethanol: 50 mg/mL PBS (pH 7.2): 0.05 mg/mL |

| SMILES | O--INVALID-LINK--=O)O">C@HC/C=CC/C=CC([2H])(C([2H])([2H])[2H])[2H] | CC/C=C\C/C=C\C--INVALID-LINK--O)O">C@@HO |

| Topological Polar Surface Area | 77.76 Ų (Calculated for Maresin 2) | 77.76 Ų |

| logP | 5.06 (Calculated for Maresin 2) | 5.06 |

| Hydrogen Bond Donors | 3 (Calculated for Maresin 2) | 3 |

| Hydrogen Bond Acceptors | 4 (Calculated for Maresin 2) | 4 |

| Rotatable Bonds | 14 (Calculated for Maresin 2) | 14 |

Stability and Storage

Storage Recommendations:

-

Short-term storage: For solutions, storage at -80°C is recommended.

-

Handling: Avoid repeated freeze-thaw cycles. It is advisable to aliquot the solution into single-use vials upon receipt.

Experimental Protocols

Biosynthesis of Maresin 2

Maresin 2 is endogenously produced from DHA through a stereospecific enzymatic cascade primarily in macrophages. This pathway can be replicated in vitro using recombinant enzymes.

Enzymatic Synthesis Workflow:

Caption: Enzymatic biosynthesis of Maresin 2 from DHA.

Protocol for Enzymatic Synthesis: This protocol is adapted from studies on the biosynthesis of Maresin 2.

-

Incubation Mixture: Prepare a reaction mixture containing docosahexaenoic acid (DHA) as the substrate. A typical concentration is 10 µM.

-

Enzyme Addition: Add recombinant human 12-lipoxygenase (12-LOX) and soluble epoxide hydrolase (sEH) to the reaction mixture.

-

Reaction Conditions: Incubate the mixture in a suitable buffer (e.g., 20 mM Tris, pH 8.0, 100 mM KCl) at 37°C for a defined period, typically 10 minutes.

-

Reaction Termination: Stop the reaction by adding two volumes of methanol.

-

Internal Standard: For quantitative analysis, add a known amount of an internal standard, such as d8-5S-HETE and d4-LTB4, before extraction.

-

Extraction: Extract the lipid mediators from the aqueous phase using solid-phase extraction (SPE) or liquid-liquid extraction.

Total Organic Synthesis

The total organic synthesis of Maresin 2 has been achieved and is a complex, multi-step process. These synthetic routes often involve the creation of key chiral centers and the stereocontrolled formation of the conjugated triene system. A common strategy involves the coupling of two key fragments, for example, via a Sonogashira coupling reaction, followed by reduction of the alkyne. Due to the complexity, researchers are advised to consult specialized organic chemistry literature for detailed synthetic protocols.

Purification

High-performance liquid chromatography (HPLC) is the primary method for the purification of Maresin 2 and its analogs.

Protocol for HPLC Purification:

-

Column: Utilize a chiral stationary phase column, such as a Chiralpak AD-RH column, to separate the stereoisomers.

-

Mobile Phase: A typical mobile phase for chiral separation is a mixture of methanol, water, and acetic acid (e.g., 95:5:0.01, v/v/v).

-

Detection: Monitor the elution of the compounds using a UV detector, as the conjugated triene system of Maresin 2 has a characteristic UV absorbance.

Analytical Methods

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for the sensitive and specific detection and quantification of Maresin 2 and this compound.

LC-MS/MS Analysis Workflow:

Caption: Workflow for the analysis of Maresin 2 using LC-MS/MS.

Protocol for LC-MS/MS Analysis:

-

Sample Preparation: Spike the biological sample with a known amount of this compound as an internal standard. Perform solid-phase or liquid-liquid extraction to isolate the lipid mediators.

-

Chromatographic Separation: Use a reverse-phase C18 column for separation. A typical mobile phase system consists of a gradient of water and an organic solvent (e.g., acetonitrile/methanol) with a modifier like acetic acid.

-

Mass Spectrometric Detection: Operate the mass spectrometer in negative ionization mode using multiple reaction monitoring (MRM). The characteristic MRM transition for Maresin 2 is m/z 359 > 221.

Biological Signaling Pathway

Maresin 2 exerts its potent pro-resolving and anti-inflammatory effects through a complex signaling cascade. While a specific receptor for Maresin 2 has not been definitively identified, evidence suggests it acts through G-protein coupled receptors (GPCRs). Its signaling pathway involves the inhibition of the pro-inflammatory NF-κB pathway and the modulation of intracellular calcium levels.

Maresin 2 Signaling Pathway:

Caption: Simplified signaling pathway of Maresin 2.

The binding of Maresin 2 to its receptor is thought to activate phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of calcium from the endoplasmic reticulum, leading to an increase in intracellular calcium concentration. Both DAG and increased intracellular calcium activate protein kinase C (PKC). This cascade ultimately leads to the inhibition of the NF-κB signaling pathway, a key regulator of inflammation. By suppressing NF-κB, Maresin 2 reduces the production of pro-inflammatory cytokines such as TNF-α, IL-1β, and IL-6, thereby promoting the resolution of inflammation.

References

The Discovery and Biosynthesis of Maresin 2: A Specialized Pro-Resolving Mediator

An In-depth Technical Guide for Researchers and Drug Development Professionals

Executive Summary

Maresin 2 (MaR2) is a potent specialized pro-resolving mediator (SPM) derived from the omega-3 fatty acid docosahexaenoic acid (DHA).[1] Biosynthesized primarily by macrophages, MaR2 plays a critical role in the resolution of inflammation, a process essential for tissue homeostasis and healing.[2][3] This document provides a comprehensive overview of the discovery of MaR2, its detailed biosynthetic pathway, and the key enzymes involved. It also includes a compilation of its potent anti-inflammatory and pro-resolving actions, supported by quantitative data from seminal studies. Detailed experimental methodologies and visual diagrams of the biosynthetic and experimental workflows are provided to facilitate further research and development in this promising therapeutic area.

Discovery of a Novel Pro-Resolving Mediator

Maresins, an acronym for "macrophage mediators in resolving inflammation," were first identified as a new family of anti-inflammatory and pro-resolving lipid mediators biosynthesized from DHA by macrophages.[2][3] The initial member identified was Maresin 1 (MaR1). Further investigation into the maresin metabolome using lipid mediator metabololipidomics revealed a novel bioactive product produced by human macrophages, identified as 13R,14S-dihydroxy-docosahexaenoic acid (13R,14S-diHDHA).

This newly identified molecule demonstrated potent anti-inflammatory and pro-resolving properties. Given its significant bioactions and its origin within the maresin family, 13R,14S-diHDHA was named Maresin 2 (MaR2).

The Biosynthetic Pathway of Maresin 2

The biosynthesis of MaR2 is a two-step enzymatic process that occurs in macrophages, initiated from the precursor molecule, docosahexaenoic acid (DHA).

Step 1: Epoxidation by 12-Lipoxygenase (12-LOX)

The pathway is initiated by the enzyme human macrophage 12-lipoxygenase (12-LOX). This enzyme catalyzes the conversion of DHA into a critical intermediate, 13S,14S-epoxy-maresin (also referred to as 13S,14S-epoxy-DHA). This reaction involves the initial lipoxygenation of DHA at the carbon-14 position to produce 14S-hydro(peroxy)-DHA (14S-HpDHA), which is then rapidly converted by the same enzyme to the 13S,14S-epoxide intermediate.

Step 2: Hydrolysis by Soluble Epoxide Hydrolase (sEH)

The intermediate, 13S,14S-epoxy-maresin, is then hydrolyzed by the enzyme soluble epoxide hydrolase (sEH), which is present in mononuclear cells and macrophages. This enzymatic hydrolysis of the epoxide at the C13 position leads to the formation of the final product, Maresin 2 (13R,14S-dihydroxy-docosahexaenoic acid).

A diagram of the MaR2 biosynthetic pathway is presented below:

Caption: Biosynthetic pathway of Maresin 2 from DHA.

Quantitative Bioactivity of Maresin 2

MaR2 exhibits potent bioactivity at very low concentrations, highlighting its potential as a therapeutic agent for inflammatory diseases. The key pro-resolving actions are summarized in the table below.

| Bioactivity Metric | Concentration | Effect | Reference |

| Neutrophil Infiltration Reduction | 1 ng/mouse | ~40% reduction in a mouse peritonitis model | |

| Macrophage Phagocytosis Enhancement | 10 pM | ~90% enhancement of zymosan phagocytosis by human macrophages | |

| Colonic Mucosal Wound Healing | 2 ng/g body weight (i.p.) | Significant increase in wound closure at 72 hours |

Key Enzymes in Maresin 2 Synthesis

The biosynthesis of MaR2 is dependent on the coordinated action of two key enzymes.

Human Macrophage 12-Lipoxygenase (12-LOX)

The initiating enzyme, 12-LOX, is expressed in the monocyte-derived cell lineage, with its expression levels increasing as monocytes mature into macrophages or dendritic cells. Studies with recombinant human 12-LOX have shown that it has essentially equivalent catalytic efficiency (kcat/KM) with both arachidonic acid (AA) and docosahexaenoic acid (DHA) as substrates. This dual specificity is crucial for the production of various lipid mediators.

| Substrate | kcat/KM (s⁻¹µM⁻¹) | Reference |

| Docosahexaenoic Acid (DHA) | 14.0 ± 0.8 | |

| Arachidonic Acid (AA) | (Essentially equivalent to DHA) |

Soluble Epoxide Hydrolase (sEH)

Soluble epoxide hydrolase is responsible for the final step in MaR2 synthesis. This enzyme is known to hydrolyze a wide range of epoxides, and the 13S,14S-epoxy-maresin has been identified as a novel substrate for this enzyme. The presence and activity of sEH in macrophages are therefore critical for the production of MaR2.

Experimental Protocols

The discovery and characterization of Maresin 2 involved several key experimental methodologies.

Lipid Mediator Metabololipidomics

This technique is central to identifying novel lipid mediators. A general workflow is as follows:

-

Sample Collection: Biological samples (e.g., macrophage incubations, inflammatory exudates) are collected.

-

Lipid Extraction: Lipids are extracted from the samples, typically using solid-phase extraction (SPE).

-

LC-MS/MS Analysis: The extracted lipids are separated by liquid chromatography (LC) and analyzed by tandem mass spectrometry (MS/MS). This allows for the identification and quantification of lipid mediators based on their specific mass-to-charge ratios and fragmentation patterns.

-

Data Analysis: The data is processed to identify known lipid mediators and to search for novel structures.

Caption: General workflow for lipid mediator metabololipidomics.

Recombinant Enzyme Co-incubations

To confirm the biosynthetic pathway, co-incubations of recombinant human 12-LOX and sEH with DHA were performed.

-

Incubation Setup: Recombinant human 12-LOX and sEH are incubated together in a suitable buffer.

-

Substrate Addition: DHA is added to the enzyme mixture to initiate the reaction.

-

Reaction Quenching: After a defined incubation period, the reaction is stopped, typically by the addition of a solvent like methanol.

-

Product Analysis: The reaction products are extracted and analyzed by LC-MS/MS to identify the formation of 13,14-diHDHA (MaR2).

In Vivo Mouse Peritonitis Model

To assess the anti-inflammatory activity of MaR2, a zymosan-induced peritonitis model in mice is commonly used.

-

Induction of Peritonitis: Mice are injected intraperitoneally (i.p.) with zymosan to induce an inflammatory response, leading to the infiltration of neutrophils into the peritoneal cavity.

-

Administration of MaR2: MaR2 (e.g., 1 ng/mouse) or a vehicle control is administered to the mice.

-

Lavage and Cell Counting: At a specific time point (e.g., 4 hours), the peritoneal cavity is washed (lavage), and the collected fluid is analyzed.

-

Analysis: The number of neutrophils in the lavage fluid is counted, typically by flow cytometry or microscopy, to determine the effect of MaR2 on neutrophil infiltration.

Conclusion and Future Directions

The discovery of Maresin 2 has significantly advanced our understanding of the resolution of inflammation. Its potent pro-resolving and anti-inflammatory actions, coupled with its endogenous nature, make it a highly attractive candidate for the development of novel therapeutics for a wide range of inflammatory diseases. Future research should focus on elucidating the specific receptors and downstream signaling pathways of MaR2, as well as on developing stable synthetic analogs to overcome the inherent instability of bioactive lipids for clinical applications. The detailed understanding of its biosynthesis provides a foundation for strategies aimed at modulating its endogenous production to promote inflammation resolution.

References

An In-depth Technical Guide on the Core Mechanism of Action of Maresin 2 in Macrophages

Abstract

Maresins are a class of specialized pro-resolving mediators (SPMs) biosynthesized by macrophages from the omega-3 fatty acid docosahexaenoic acid (DHA).[1][2][3][4] As potent regulators of the immune response, they play a critical role in the resolution of inflammation, a process once thought to be passive but now recognized as an active, coordinated program. This document provides a detailed examination of Maresin 2 (MaR2), a member of the maresin family, focusing on its mechanism of action within macrophages. We will explore its biosynthesis, its profound effects on macrophage effector functions such as phagocytosis and efferocytosis, its modulation of inflammatory signaling pathways, including the inhibition of the NLRP3 inflammasome, and its role in promoting a pro-resolving macrophage phenotype. This guide synthesizes key quantitative data, outlines detailed experimental protocols, and provides visual diagrams of the molecular pathways and workflows involved, serving as a comprehensive resource for professionals in immunology and drug development.

Biosynthesis of Maresin 2 in Macrophages

Maresin 2 (MaR2), identified as 13R,14S-dihydroxy-docosahexaenoic acid (13R,14S-diHDHA), is endogenously produced by macrophages through a stereospecific enzymatic pathway initiated from DHA. The biosynthesis is a two-step process involving key enzymes that are expressed in monocyte-derived cells.

The pathway begins when human macrophage 12-lipoxygenase (12-LOX) catalyzes the oxygenation of DHA to form a 14S-hydroperoxy intermediate. This intermediate is rapidly converted into a crucial epoxide, 13S,14S-epoxy-maresin. The final step involves the enzymatic hydrolysis of this epoxide by soluble epoxide hydrolase (sEH), which opens the epoxide ring to yield the stable, bioactive MaR2. This pathway highlights a specialized metabolic route within macrophages designed to generate potent pro-resolving signals.

References

- 1. Maresin Biosynthesis and Identification of Maresin 2, a New Anti-Inflammatory and Pro-Resolving Mediator from Human Macrophages - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Maresin biosynthesis and identification of maresin 2, a new anti-inflammatory and pro-resolving mediator from human macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Maresin Biosynthesis and Identification of Maresin 2, a New Anti-Inflammatory and Pro-Resolving Mediator from Human Macrophages | PLOS One [journals.plos.org]

Maresin 2: A Technical Guide to Signaling and Receptor Identification

For Researchers, Scientists, and Drug Development Professionals

Abstract

Maresin 2 (MaR2), a potent specialized pro-resolving mediator (SPM) derived from the omega-3 fatty acid docosahexaenoic acid (DHA), is a key regulator of inflammation resolution. Its biosynthesis is initiated by the enzyme 12-lipoxygenase (12-LOX) in macrophages, leading to the formation of the intermediate 13S,14S-epoxy-maresin, which is then converted to MaR2 by soluble epoxide hydrolase. MaR2 exerts robust anti-inflammatory and pro-resolving actions, including the inhibition of neutrophil infiltration and the enhancement of macrophage phagocytosis. While the receptor for its counterpart, Maresin 1 (MaR1), has been identified as the leucine-rich repeat-containing G protein-coupled receptor 6 (LGR6), the primary receptor for MaR2 remains largely uncharacterized in many cell types, presenting a significant opportunity for therapeutic discovery. This technical guide provides an in-depth overview of MaR2 signaling pathways, summarizes key quantitative data, and details experimental protocols for its study and the identification of its cognate receptor(s).

Maresin 2 Biosynthesis and Core Functions

Maresin 2 is endogenously produced during the resolution phase of inflammation. Its synthesis is a tightly regulated enzymatic process primarily occurring in macrophages.

The primary functions of MaR2 are centered on actively resolving inflammation and promoting tissue repair. These actions are critical for restoring homeostasis following injury or infection. Key bioactions include:

-

Inhibition of Leukocyte Infiltration: MaR2 significantly reduces the recruitment of neutrophils to sites of inflammation, a crucial step in preventing excessive tissue damage.

-

Enhancement of Phagocytosis: MaR2 promotes the clearance of apoptotic cells and debris by macrophages, a process known as efferocytosis, which is essential for a clean resolution of inflammation.

-

Promotion of Mucosal Repair: In tissues such as the intestinal epithelium, MaR2 has been shown to accelerate wound healing and restore barrier function.[1][2][3]

Maresin 2 Signaling Pathways

While the MaR2 receptor is not fully characterized, studies have begun to elucidate its downstream signaling pathways, particularly in the context of mucosal repair. In intestinal epithelial cells, MaR2 has been shown to promote cell migration and wound healing through the activation of key focal adhesion proteins.

This signaling cascade leads to the reorganization of the actin cytoskeleton and the strengthening of cell-matrix adhesions, which are critical for collective cell migration and the closure of epithelial wounds.

Quantitative Data on Maresin 2 Bioactivity

The following table summarizes key quantitative data regarding the biological activities of Maresin 2 from various studies.

| Biological Activity | Cell/Model System | Effective Concentration/Dose | Reference(s) |

| Inhibition of Neutrophil Infiltration | Mouse Peritonitis (Zymosan-induced) | 1 ng/mouse (i.v.) | [4] |

| Enhancement of Phagocytosis | Human Macrophages (in vitro) | 10 pM | [5] |

| Promotion of Mucosal Wound Healing | Mouse Colitis Model | 2 ng/g body weight (i.p.) | |

| Stimulation of Glycoconjugate Secretion | Rat Conjunctival Goblet Cells | 10⁻¹⁰ M | |

| Reduction of Mechanical Hyperalgesia | Mouse Model (LPS-induced) | 3 ng/animal (i.p.) |

Receptor Identification: The Deorphanization of the MaR2 Receptor

The identification of the endogenous receptor for MaR2 is a critical step in fully understanding its mechanism of action and for the development of targeted therapeutics. As MaR2 is a lipid mediator, it is highly probable that its receptor is a G protein-coupled receptor (GPCR). The process of identifying a ligand for an orphan GPCR is termed "deorphanization" and typically involves a "reverse pharmacology" approach.

Experimental Protocols

This section provides detailed methodologies for key experiments relevant to the study of Maresin 2 signaling and receptor identification.

Lipidomics Analysis of Maresin 2

Objective: To identify and quantify MaR2 in biological samples.

Methodology: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

-

Sample Preparation:

-

Homogenize tissue samples or collect biological fluids (e.g., plasma, peritoneal lavage).

-

Perform solid-phase extraction (SPE) to isolate the lipid fraction. A C18 column is typically used for this purpose.

-

Elute the lipid mediators and evaporate the solvent under a stream of nitrogen.

-

Reconstitute the sample in a mobile phase-compatible solvent.

-

-

LC-MS/MS Analysis:

-

Inject the sample into a high-performance liquid chromatography (HPLC) system coupled to a tandem mass spectrometer.

-

Use a reverse-phase C18 column for chromatographic separation.

-

Employ a gradient elution with a mobile phase typically consisting of a mixture of water, acetonitrile, and methanol with a weak acid (e.g., formic acid).

-

The mass spectrometer is operated in negative ion mode using Multiple Reaction Monitoring (MRM) to specifically detect and quantify MaR2 based on its specific precursor-to-product ion transitions.

-

In Vivo Mouse Peritonitis Model

Objective: To assess the anti-inflammatory effects of MaR2 in vivo.

Methodology:

-

Animal Model: Use male C57BL/6 mice (6-8 weeks old).

-

Induction of Peritonitis: Administer an intraperitoneal (i.p.) injection of an inflammatory stimulus, such as zymosan A (0.1 mg in sterile saline).

-

Treatment: Administer MaR2 (e.g., 1 ng/mouse) or vehicle control (e.g., saline) intravenously (i.v.) or intraperitoneally (i.p.) at a specified time point relative to the zymosan injection (e.g., immediately before).

-

Sample Collection: At a predetermined time point (e.g., 4 hours post-zymosan), euthanize the mice and collect the peritoneal exudate by washing the peritoneal cavity with sterile phosphate-buffered saline (PBS).

-

Analysis:

-

Determine the total leukocyte count in the peritoneal lavage fluid using a hemocytometer.

-

Perform differential cell counts on cytospin preparations stained with a hematology stain to quantify neutrophil infiltration.

-

Measure cytokine and chemokine levels in the cell-free supernatant of the lavage fluid using ELISA or multiplex bead-based assays.

-

In Vitro Intestinal Epithelial Cell Wound Healing Assay

Objective: To evaluate the effect of MaR2 on intestinal epithelial cell migration and wound closure.

Methodology: Scratch Assay

-

Cell Culture: Grow a monolayer of intestinal epithelial cells (e.g., Caco-2 or HT-29) to confluence in a multi-well plate.

-

Wound Creation: Create a uniform "scratch" or wound in the cell monolayer using a sterile pipette tip.

-

Treatment: Wash the wells with PBS to remove dislodged cells and then add fresh culture medium containing MaR2 at various concentrations or a vehicle control.

-

Image Acquisition: Capture images of the wound at the same position at time zero and at subsequent time points (e.g., every 4-6 hours for 24 hours) using a phase-contrast microscope equipped with a camera.

-

Data Analysis:

-

Measure the area of the wound at each time point using image analysis software (e.g., ImageJ).

-

Calculate the percentage of wound closure relative to the initial wound area.

-

GPCR Deorphanization Assays

Objective: To screen for MaR2-induced activation of orphan GPCRs through β-arrestin recruitment.

Methodology:

-

Cell Lines: Use commercially available cell lines that are engineered to co-express a library of orphan GPCRs fused to a protein fragment (e.g., ProLink™) and β-arrestin fused to a complementary enzyme fragment (e.g., Enzyme Acceptor).

-

Assay Procedure:

-

Plate the cells in a multi-well assay plate.

-

Add MaR2 at various concentrations to the wells.

-

Incubate the plate to allow for receptor activation and β-arrestin recruitment, which leads to the complementation of the enzyme fragments.

-

Add a substrate that is converted into a detectable signal (e.g., chemiluminescence) by the active enzyme.

-

Measure the signal using a plate reader. An increase in signal indicates β-arrestin recruitment and thus, receptor activation.

-

Objective: To determine if MaR2 signals through a Gs or Gi-coupled GPCR by measuring changes in intracellular cyclic AMP (cAMP) levels.

Methodology:

-

Cell Lines: Use a cell line stably expressing the orphan GPCR of interest.

-

Assay Procedure:

-

Plate the cells in a multi-well plate.

-

For Gi-coupled receptor screening, pre-treat the cells with forskolin to stimulate adenylate cyclase and elevate basal cAMP levels.

-

Add MaR2 at various concentrations.

-

Incubate to allow for receptor activation.

-

Lyse the cells and measure intracellular cAMP levels using a competitive immunoassay-based kit (e.g., HTRF or ELISA-based).

-

-

Data Analysis: A decrease in cAMP levels (in the presence of forskolin) suggests activation of a Gi-coupled receptor, while an increase in cAMP levels indicates activation of a Gs-coupled receptor.

Objective: To confirm a direct interaction between MaR2 and a candidate receptor and to determine the binding affinity.

Methodology:

-

Radiolabeled Ligand: A radiolabeled form of MaR2 (e.g., [³H]-MaR2) is required.

-

Membrane Preparation: Prepare cell membranes from cells overexpressing the candidate orphan GPCR.

-

Saturation Binding Assay:

-

Incubate the cell membranes with increasing concentrations of [³H]-MaR2.

-

Separate the bound from free radioligand by rapid filtration.

-

Measure the amount of bound radioactivity.

-

Non-specific binding is determined by including a high concentration of unlabeled MaR2 in a parallel set of incubations.

-

Specific binding is calculated by subtracting non-specific binding from total binding.

-

The data is analyzed to determine the equilibrium dissociation constant (Kd) and the maximum number of binding sites (Bmax).

-

-

Competition Binding Assay:

-

Incubate the cell membranes with a fixed concentration of [³H]-MaR2 and increasing concentrations of unlabeled MaR2 or other competing ligands.

-

Measure the displacement of the radioligand.

-

The data is analyzed to determine the inhibitory constant (Ki) of the unlabeled ligands.

-

Conclusion

Maresin 2 is a pivotal mediator in the resolution of inflammation with significant therapeutic potential. While its signaling pathways are beginning to be understood, the definitive identification of its receptor(s) remains a key area of research. The application of systematic GPCR deorphanization strategies, coupled with robust in vitro and in vivo functional assays, will be instrumental in unveiling the molecular targets of MaR2. This knowledge will not only deepen our understanding of the resolution of inflammation but also pave the way for the development of novel pro-resolving therapeutics for a wide range of inflammatory diseases.

References

- 1. Frontiers | Orphan G protein-coupled receptors: the ongoing search for a home [frontiersin.org]

- 2. Maresin-2 promotes mucosal repair and has therapeutic potential when encapsulated in thermostable nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Maresin-2 promotes mucosal repair and has therapeutic potential when encapsulated in thermostable nanoparticles - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Maresin 2 is an analgesic specialized pro-resolution lipid mediator in mice by inhibiting neutrophil and monocyte recruitment, nociceptor neuron TRPV1 and TRPA1 activation, and CGRP release - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Innovative functional cAMP assay for studying G protein-coupled receptors: application to the pharmacological characterization of GPR17 - PMC [pmc.ncbi.nlm.nih.gov]

Maresin 2: A Pro-Resolving Mediator in Tissue Repair and Regeneration

An In-depth Technical Guide for Researchers and Drug Development Professionals

Introduction: Maresin 2 (MaR2), a member of the specialized pro-resolving mediators (SPMs) family, is an endogenous lipid mediator derived from the omega-3 fatty acid docosahexaenoic acid (DHA).[1][2] Emerging evidence highlights the potent bioactivity of MaR2 in orchestrating the resolution of inflammation and actively promoting tissue repair and regeneration.[1][3] This technical guide provides a comprehensive overview of the biological significance of MaR2 in tissue repair, focusing on its mechanisms of action, quantitative effects in preclinical models, and detailed experimental protocols for its investigation. This document is intended for researchers, scientists, and professionals in drug development who are exploring novel therapeutic strategies for inflammatory and regenerative medicine.

Core Mechanisms of Maresin 2 in Tissue Repair

Maresin 2 exerts its pro-reparative effects through a multi-pronged approach that involves the resolution of inflammation and direct stimulation of tissue regeneration processes. Its key functions include reducing neutrophil infiltration, enhancing macrophage-mediated clearance of cellular debris (efferocytosis), and promoting epithelial cell migration to restore tissue integrity.[2]

Resolution of Inflammation

A critical function of MaR2 is its ability to curtail excessive inflammation, a prerequisite for effective tissue repair. MaR2 has been shown to significantly reduce the infiltration of neutrophils into inflamed tissues. In a murine model of peritonitis, a single nanogram of MaR2 was sufficient to decrease neutrophil presence by approximately 40%. Furthermore, MaR2 modulates the production of inflammatory cytokines. In a model of venom-induced inflammation, treatment with MaR2 led to a significant reduction in the pro-inflammatory cytokines TNF-α, IL-1β, and IL-6.

Enhancement of Phagocytosis and Efferocytosis

Macrophages play a pivotal role in the transition from inflammation to resolution and repair. MaR2 potentiates the phagocytic capacity of macrophages, a key process for clearing pathogens and cellular debris from the site of injury. In vitro studies have demonstrated that MaR2 can enhance the phagocytosis of zymosan particles by human macrophages by up to 90% at a concentration as low as 10 pM. While both Maresin 1 (MaR1) and MaR2 enhance efferocytosis (the clearance of apoptotic cells), MaR1 has been shown to be more potent in this specific function.

Promotion of Epithelial Cell Migration and Wound Closure

MaR2 directly stimulates the migration of epithelial cells, a fundamental process in the restoration of barrier tissues. In the context of intestinal mucosal injury, MaR2 has been shown to accelerate wound healing. This pro-migratory effect is mediated through the activation of specific intracellular signaling pathways.

Quantitative Effects of Maresin 2 in Preclinical Models

The therapeutic potential of Maresin 2 is underscored by its efficacy in various preclinical models of tissue injury. The following tables summarize the quantitative data from key studies, demonstrating the significant impact of MaR2 on tissue repair outcomes.

| In Vivo Model | Tissue | Treatment Regimen | Key Findings | Quantitative Data | Reference |

| Biopsy-induced Colonic Injury | Mouse Colon | 2 ng/g MaR2 (i.p.) 24h post-injury | Accelerated mucosal wound healing | 47.67% wound healing at 72h (vs. 34.58% in vehicle) | |

| DSS-induced Colitis | Mouse Colon | 2 ng/g MaR2 (i.p.) on days 0, 2, 4, 6, 8 | Improved recovery and reduced disease severity | Significantly lower Disease Activity Index (DAI) scores | |

| DSS-induced Colitis | Mouse Colon | 2 ng/g MaR2 (i.p.) | Reduced mucosal ulceration and immune cell infiltration | Histological score of 3.951 (vs. 5.474 in vehicle) | |

| Zymosan-induced Peritonitis | Mouse Peritoneum | 1 ng/mouse MaR2 (i.v.) prior to zymosan | Reduced neutrophil infiltration | ~40% reduction in peritoneal neutrophils | |

| Bothrops jararaca Venom-induced Inflammation | Mouse Paw | 3 ng MaR2 (i.p.) 30 min before venom | Reduced pro-inflammatory cytokine levels | Significant reduction in TNF-α, IL-1β, and IL-6 |

| In Vitro Model | Cell Type | Treatment | Key Findings | Quantitative Data | Reference |

| Intestinal Epithelial Cell (HT29/B6) Scratch Assay | Human IECs | 200 nM MaR2 + 10 ng/mL TNFα/IFNγ | Significantly increased wound closure | Significant increase in wound closure between 16h and 24h | |

| Macrophage Phagocytosis Assay | Human Macrophages | 10 pM MaR2 | Enhanced phagocytosis of zymosan | ~90% enhancement of phagocytosis |

Signaling Pathways Modulated by Maresin 2

The pro-reparative actions of Maresin 2 are mediated by the activation of specific intracellular signaling cascades. While the definitive receptor for MaR2 has not yet been identified, it is strongly suggested to be a G-protein coupled receptor (GPCR). In intestinal epithelial cells, MaR2 signaling is enhanced in the presence of inflammatory cytokines like TNFα, which can upregulate GPCR expression.

Upon binding to its putative receptor, MaR2 initiates a signaling pathway that converges on the regulation of the focal adhesion complex, a critical structure for cell migration. This pathway involves the activation of Focal Adhesion Kinase (FAK) and Src kinase, leading to the phosphorylation of downstream targets such as paxillin and the recruitment of vinculin. This cascade of events ultimately promotes the dynamic changes in cell-matrix adhesions required for collective epithelial cell migration and wound closure.

Experimental Protocols

Detailed methodologies are crucial for the accurate investigation of Maresin 2's biological functions. The following sections provide protocols for key in vivo and in vitro experiments.

In Vivo Model: Dextran Sulfate Sodium (DSS)-Induced Colitis

This model is widely used to induce acute colitis in mice, providing a platform to study intestinal inflammation and repair.

Protocol:

-

Animal Model: Use 8-12 week old mice (e.g., C57BL/6 strain).

-

Induction of Colitis: Provide mice with drinking water containing 3-5% (w/v) DSS (molecular weight 36-50 kDa) ad libitum for 5-7 days.

-

Monitoring: Record body weight, stool consistency, and presence of blood in the stool daily to calculate the Disease Activity Index (DAI).

-

Treatment: Administer MaR2 (e.g., 2 ng/g body weight) or vehicle control via intraperitoneal (i.p.) injection at specified time points (e.g., every other day).

-

Recovery: After the DSS administration period, replace the DSS solution with regular drinking water and continue monitoring for the desired recovery period.

-

Analysis: At the end of the experiment, euthanize the mice and collect the colon for measurement of length, histological scoring of inflammation and damage, and analysis of tissue cytokine levels.

In Vivo Model: Intestinal Biopsy Wound Healing

This model allows for the direct visualization and measurement of wound healing in the colon.

Protocol:

-

Animal Preparation: Anesthetize the mouse and cleanse the colon by flushing with sterile phosphate-buffered saline (PBS).

-

Biopsy Procedure: Using a miniature endoscope, introduce biopsy forceps into the distal colon and create a punch biopsy wound.

-

Treatment: Administer MaR2 or vehicle control (e.g., 2 ng/g, i.p.) at specified time points post-biopsy.

-

Wound Monitoring: Perform subsequent endoscopies at defined time points (e.g., 24, 48, 72 hours) to capture images of the wound site.

-

Analysis: Measure the wound area from the captured images using image analysis software to quantify the rate of wound closure. At the experimental endpoint, the wound bed can be excised for molecular or histological analysis.

In Vitro Model: Intestinal Epithelial Cell Scratch Assay

This assay is a standard method to assess collective cell migration and wound closure in vitro.

Protocol:

-

Cell Culture: Plate intestinal epithelial cells (e.g., HT29/B6) in a multi-well plate and grow to confluence.

-

Scratch Wound: Create a uniform, straight scratch in the cell monolayer using a sterile pipette tip.

-

Washing: Gently wash the wells with PBS to remove detached cells and debris.

-

Treatment: Add fresh culture medium containing MaR2 at the desired concentration (e.g., 200 nM), often in combination with pro-inflammatory cytokines like TNFα and IFNγ (e.g., 10 ng/mL each) to mimic an inflammatory environment.

-

Imaging: Capture images of the scratch at time zero and at regular intervals thereafter (e.g., every 4-8 hours) until the wound is closed.

-

Quantification: Use image analysis software to measure the area of the scratch at each time point. Calculate the percentage of wound closure relative to the initial area.

Logical Relationship of Maresin 2 in Tissue Homeostasis

Maresin 2 plays a central role in the intricate process of restoring tissue homeostasis following injury. Its actions are initiated in response to tissue damage and the subsequent inflammatory cascade. By actively promoting the resolution of inflammation and stimulating reparative mechanisms, MaR2 facilitates the transition from a pro-inflammatory to a pro-resolving and pro-regenerative state, ultimately leading to the restoration of tissue structure and function.

References

- 1. Maresin-2 promotes mucosal repair and has therapeutic potential when encapsulated in thermostable nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Maresin 2, a Specialized Pro-Resolution Lipid Mediator, Reduces Pain and Inflammation Induced by Bothrops jararaca Venom in Mice [mdpi.com]

- 3. Maresin-2 promotes mucosal repair and has therapeutic potential when encapsulated in thermostable nanoparticles - PubMed [pubmed.ncbi.nlm.nih.gov]

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide to the Endogenous Production of Maresin 2 in Human Tissues

Introduction

Maresins are a family of specialized pro-resolving mediators (SPMs) derived from the omega-3 fatty acid docosahexaenoic acid (DHA)[1][2]. These potent lipid mediators play a crucial role in the resolution of inflammation, a process essential for tissue repair and return to homeostasis[1][3]. Maresin 2 (MaR2), chemically identified as 13R,14S-dihydroxy-docosahexaenoic acid, is a member of this family first identified in human macrophages[1]. It exhibits potent anti-inflammatory and pro-resolving actions, including the reduction of neutrophil infiltration and enhancement of macrophage phagocytosis, highlighting its therapeutic potential in inflammatory-related diseases. This guide provides a comprehensive overview of the endogenous biosynthesis of MaR2 in human tissues, quantitative data, detailed experimental protocols for its study, and key signaling pathways.

The Biosynthetic Pathway of Maresin 2

The endogenous production of MaR2 is a stereospecific, multi-step enzymatic process primarily occurring in macrophages. The pathway begins with the essential omega-3 fatty acid, DHA.

-

Initiation by 12-Lipoxygenase (12-LOX) : Human macrophage 12-LOX initiates the synthesis by converting DHA into a 14S-hydroperoxy intermediate (14S-HpDHA).

-

Formation of an Epoxide Intermediate : The same 12-LOX enzyme facilitates the subsequent epoxidation of 14S-HpDHA to form the key intermediate, 13S,14S-epoxy-maresin.

-

Hydrolysis by Soluble Epoxide Hydrolase (sEH) : The final step involves the hydrolysis of the 13S,14S-epoxy-maresin intermediate by soluble epoxide hydrolase (sEH), an enzyme also present in macrophages, to yield the stable and bioactive MaR2.

This pathway underscores a tightly regulated process for producing potent signaling molecules that actively control the inflammatory response.

Endogenous Production in Human Tissues

MaR2 is primarily synthesized by immune cells, particularly those of the myeloid lineage.

-

Macrophages : Human macrophages are the principal producers of maresins, which is reflected in their name: MA crophage mediator RES olving IN flammation. The expression of the key enzyme, 12-LOX, increases as monocytes mature into macrophages.

-

Dendritic Cells : Mature dendritic cells have been shown to possess the highest levels of 12-LOX protein among monocyte-derived lineages, suggesting they may be a significant source of maresins during the resolution phase of inflammation.

-

Healing Tissues : Lipidomic analyses have demonstrated a significant increase in MaR2 biosynthesis in healing tissues. For instance, levels of MaR2 are markedly elevated in healing intestinal mucosal wounds following injury, indicating its active role in tissue repair processes.

-

Systemic Fluids : While present at very low concentrations in healthy individuals (generally <0.1 nM in plasma), MaR2 and related maresin pathway conjugates have been identified in human serum, plasma, and lymph nodes, suggesting systemic distribution and function.

Quantitative Data on Maresin 2 Production

Quantitative analysis, typically performed by liquid chromatography-tandem mass spectrometry (LC-MS/MS), has provided insights into the levels of MaR2 in biological contexts. The data below is from a study on mechanically induced colonic mucosal wounds in mice, which serves as a key preclinical model for human tissue repair.

| Tissue Condition | Time Post-Injury | MaR2 Concentration (pg/100 mg tissue) | Citation |

| Non-Wounded Control | N/A | 11.1 ± 5.0 | |

| Healing Wound | 48 hours | 351.1 ± 116.8 | |

| Healing Wound | 72 hours | 180.1 ± 44.8 | |

| Healing Wound | 96 hours | 262.1 ± 84.9 |

Table 1: Endogenous MaR2 levels in healing colonic mucosa. Data are expressed as mean ± SEM.

Experimental Protocols

Accurate quantification and study of MaR2 require meticulous experimental procedures, from cell preparation to final analysis.

Protocol 1: Preparation of Human Macrophages from Monocytes

This protocol describes the differentiation of human peripheral blood monocytes into macrophages, the primary source of MaR2.

-

Monocyte Isolation : Isolate peripheral blood mononuclear cells (PBMCs) from whole blood using Ficoll-Paque density gradient centrifugation. Further purify monocytes from PBMCs using CD14 magnetic beads.

-

Macrophage Differentiation (M0) : Culture the isolated monocytes in RPMI-1640 medium supplemented with 10% fetal bovine serum and 10 ng/mL human recombinant GM-CSF at 37°C in a 5% CO2 incubator for 7 days to generate non-activated (M0) macrophages.

-

Macrophage Polarization (Optional) :

-

M1 Macrophages : Stimulate M0 macrophages with 20 ng/mL IFN-γ and 1 ng/mL LPS for 24 hours.

-

M2 Macrophages : Incubate monocytes with 20 ng/mL M-CSF for 6 days, followed by stimulation with 20 ng/mL IL-4 for 48 hours to generate M2-polarized macrophages.

-

-

Cell Stimulation for MaR2 Production : Incubate differentiated macrophages with DHA (e.g., 10 µM) for a specified time (e.g., 30-60 minutes) to stimulate MaR2 biosynthesis before harvesting for lipid extraction.

Protocol 2: Extraction and Quantification of MaR2 from Tissues

This protocol outlines the workflow for extracting and measuring MaR2 from a biological sample using Solid-Phase Extraction (SPE) and LC-MS/MS.

-

Tissue Homogenization : Homogenize the tissue sample (e.g., 100 mg) in a suitable buffer, often on ice to prevent degradation. Methods can include pulverization in a tissue homogenizer.

-

Internal Standard Spiking : Add a deuterated internal standard (e.g., d8-5S-HETE) to the homogenate to account for extraction losses and variations in instrument response.

-

Protein Precipitation & Centrifugation : Add 2 volumes of cold methanol to the homogenate to precipitate proteins. Centrifuge at high speed (e.g., 14,000 rpm) at 4°C to pellet the precipitate.

-

Solid-Phase Extraction (SPE) :

-

Condition an SPE cartridge (e.g., C18 or Oasis HLB) with methanol, followed by equilibration with water.

-

Load the supernatant from the previous step onto the cartridge.

-

Wash the cartridge with a low-percentage organic solvent (e.g., 15% methanol in water) to remove polar impurities.

-

Elute the lipid mediators, including MaR2, with a high-percentage organic solvent, such as methanol or methyl formate.

-

-

Sample Concentration : Evaporate the eluate to dryness under a stream of nitrogen gas and reconstitute the residue in a small volume of the initial mobile phase (e.g., 50% methanol/water) for LC-MS/MS analysis.

-

LC-MS/MS Analysis :

-

Chromatography : Separate the lipid mediators using a reverse-phase C18 column with a gradient of water/acetonitrile/methanol containing a small amount of acid (e.g., 0.01% acetic acid). Chiral chromatography may be used for stereospecific identification.

-

Mass Spectrometry : Perform detection using a triple quadrupole mass spectrometer operating in negative ion mode with Multiple Reaction Monitoring (MRM). The specific MRM transition for MaR2 is m/z 359 > 221.

-

Quantification : Calculate the concentration of MaR2 based on the peak area ratio of the analyte to the internal standard, referenced against a standard calibration curve.

-

Downstream Signaling of Maresin 2

While the specific receptor for MaR2 has not yet been fully identified in all cell types, its downstream effects point towards the activation of pro-resolving and pro-repair cellular programs.

In intestinal epithelial cells, MaR2 has been shown to promote wound repair and cell migration. This action is mediated, at least in part, through the activation of focal adhesion signaling pathways.

Maresin 2 is a key bioactive lipid mediator endogenously produced in human tissues, primarily by macrophages, to orchestrate the resolution of inflammation and promote tissue repair. Its biosynthesis from DHA is a well-defined enzymatic pathway that presents potential targets for therapeutic intervention. The ability to quantify MaR2 using advanced LC-MS/MS techniques allows for a deeper understanding of its role in various physiological and pathological states. For researchers and drug development professionals, MaR2 and its biosynthetic pathway represent a promising frontier for developing novel pro-resolving therapeutics to treat chronic inflammatory diseases.

References

- 1. Maresin Biosynthesis and Identification of Maresin 2, a New Anti-Inflammatory and Pro-Resolving Mediator from Human Macrophages - PMC [pmc.ncbi.nlm.nih.gov]

- 2. europeanreview.org [europeanreview.org]

- 3. Maresins: Specialized Proresolving Lipid Mediators and Their Potential Role in Inflammatory-Related Diseases - PMC [pmc.ncbi.nlm.nih.gov]

The Central Role of 12-Lipoxygenase in the Synthesis of the Pro-Resolving Mediator Maresin 2

A Technical Guide for Researchers and Drug Development Professionals

Abstract

Maresins are a class of specialized pro-resolving mediators (SPMs) biosynthesized from the omega-3 fatty acid docosahexaenoic acid (DHA), primarily by macrophages.[1][2] These potent lipid mediators actively orchestrate the resolution of inflammation, a critical process for tissue homeostasis and repair.[2] This guide focuses on the pivotal enzymatic role of 12-lipoxygenase (12-LOX) in the biosynthesis of Maresin 2 (MaR2), a dihydroxy-docosahexaenoic acid that exhibits potent anti-inflammatory and pro-resolving actions.[3] We will delve into the specific catalytic steps, quantitative aspects of the enzymatic conversion, detailed experimental protocols for its study, and the relevant signaling pathways.

Introduction to Maresins and the Resolution of Inflammation

The resolution of inflammation is no longer considered a passive decay of pro-inflammatory signals but rather an active, highly regulated process.[4] SPMs, including resolvins, protectins, and maresins, are key players in this process. Maresins, named for "macrophage mediators in resolving inflammation," are synthesized by macrophages and are crucial for terminating neutrophil infiltration, promoting the clearance of apoptotic cells (efferocytosis), and stimulating tissue regeneration. MaR2 (13R,14S-dihydroxy-docosahexaenoic acid) is a member of this family that has demonstrated significant bioactivity, including reducing neutrophil influx in vivo and enhancing macrophage phagocytosis. Understanding the biosynthetic pathway of MaR2, particularly the role of 12-LOX, is critical for developing novel therapeutics that target the resolution phase of inflammation.

The Biosynthetic Pathway of Maresin 2: A Focus on 12-Lipoxygenase

The synthesis of MaR2 from DHA is a multi-step enzymatic cascade primarily occurring in macrophages. Human macrophage 12-lipoxygenase is the initiating and rate-limiting enzyme in this pathway.

The key steps involving 12-LOX are:

-

Oxygenation of DHA: The pathway begins with the 12-LOX-catalyzed oxygenation of DHA to form 14S-hydroperoxydocosahexaenoic acid (14S-HpDHA).

-

Epoxidation: Subsequently, 12-LOX exhibits a distinct enzymatic activity, converting the 14S-HpDHA intermediate into a key epoxide, 13S,14S-epoxy-maresin. This epoxide is a central precursor to both MaR1 and MaR2.

-

Hydrolysis to MaR2: The final step in MaR2 synthesis is the enzymatic hydrolysis of the 13S,14S-epoxy-maresin intermediate by soluble epoxide hydrolase (sEH), which yields the stable and bioactive MaR2.

Quantitative Data on 12-Lipoxygenase Activity

The efficiency and substrate preference of 12-LOX are crucial for understanding the production of MaR2. Recombinant human 12-LOX has been shown to have comparable catalytic efficiency (kcat/KM) with both arachidonic acid (AA) and DHA as substrates.

| Substrate | Enzyme | Km (µM) | Vmax (U/mg) | kcat/KM (s⁻¹µM⁻¹) | Reference |

| DHA | Human 12-LOX | 14.0 ± 0.8 | - | 14.0 ± 0.8 | |

| 14S-HpDHA | Human 12-LOX | - | - | 0.0024 ± 0.0002 | |

| Arachidonic Acid | Human 12-LOX | 6.1 ± 1.2 | - | - | |

| Linoleic Acid | Porcine 12-LOX | 149 ± 1.2 | 0.019 ± 0.001 | 0.1275 ± 0.0033 |

Note: Direct kinetic data for all steps in MaR2 synthesis is not always available in a single source and can vary based on experimental conditions. The data presented is a compilation from available literature.

The expression of 12-LOX is also a key determinant of MaR2 production. Studies have shown that the expression of human 12-LOX mRNA and protein increases as monocytes mature into macrophages or dendritic cells.

| Cell Type | Relative 12-LOX mRNA Expression | Relative 12-LOX Protein Expression (MFI) | Reference |

| Monocytes (MC) | Low | Low | |

| M0 Macrophages | Increased | Increased | |

| M1 Macrophages | High | High | |

| M2 Macrophages | Highest | Highest | |

| Immature Dendritic Cells (iDC) | Increased | Increased | |

| Mature Dendritic Cells (mDC) | High | High |

MFI: Mean Fluorescent Intensity

Experimental Protocols

In Vitro Reconstitution of Maresin 2 Synthesis

This protocol describes the co-incubation of recombinant enzymes to verify the biosynthetic pathway of MaR2.

Objective: To demonstrate the sequential conversion of DHA to MaR2 by 12-LOX and sEH.

Materials:

-

Recombinant human 12-LOX

-

Recombinant human soluble epoxide hydrolase (sEH)

-

Docosahexaenoic acid (DHA)

-

Reaction buffer (e.g., Tris-HCl, pH 8.0)

-

Methanol (ice-cold)

-

Solid-phase extraction (SPE) cartridges (e.g., C18)

-

LC-MS/MS system

Procedure:

-

In a reaction vessel, combine recombinant human 12-LOX and sEH in the reaction buffer.

-

Initiate the reaction by adding DHA to the enzyme mixture.

-

Incubate the reaction at 37°C for a specified time (e.g., 20 minutes).

-

Terminate the reaction by adding two volumes of ice-cold methanol.

-

Centrifuge the mixture to pellet the precipitated proteins.

-

Extract the lipid mediators from the supernatant using solid-phase extraction.

-

Analyze the extracted lipids by LC-MS/MS to identify and quantify MaR2.

Lipid Mediator Metabololipidomics by LC-MS/MS

This protocol outlines a general workflow for the identification and quantification of MaR2 and other lipid mediators from biological samples.

Objective: To profile the lipid mediator metabolome in a biological sample.

Materials:

-

Biological sample (e.g., cell culture supernatant, plasma, tissue homogenate)

-

Internal standards (e.g., deuterated lipid mediators)

-

Methanol (ice-cold)

-

Solid-phase extraction (SPE) cartridges (e.g., C18)

-

LC-MS/MS system with a suitable column (e.g., C18)

-

Mobile phases (e.g., methanol/water/acetic acid gradients)

Procedure:

-

Sample Collection and Preparation: Collect the biological sample and immediately stop enzymatic activity by adding two volumes of ice-cold methanol containing internal standards.

-

Protein Precipitation: Vortex the sample and centrifuge to pellet proteins.

-

Solid-Phase Extraction (SPE): a. Condition the SPE cartridge with methanol followed by water. b. Load the supernatant onto the cartridge. c. Wash the cartridge with a low percentage of organic solvent to remove impurities. d. Elute the lipid mediators with a high percentage of organic solvent (e.g., methanol or methyl formate).

-

LC-MS/MS Analysis: a. Concentrate the eluate under a stream of nitrogen. b. Reconstitute the sample in the mobile phase. c. Inject the sample into the LC-MS/MS system. d. Separate the lipid mediators using a reverse-phase HPLC column with a suitable gradient. e. Detect and quantify the lipid mediators using tandem mass spectrometry in multiple reaction monitoring (MRM) mode. Specific parent-daughter ion pairs for MaR2 are used for identification and quantification.

Signaling and Regulation

The expression and activity of 12-LOX are tightly regulated, influencing the production of MaR2. In macrophages, the expression of some 12/15-lipoxygenases can be induced by cytokines such as IL-4 and IL-13, as well as by hypoxia and LPS. This suggests that the cellular microenvironment plays a crucial role in dictating the capacity for MaR2 synthesis.

Once produced, MaR2 exerts its pro-resolving effects through specific signaling pathways. While the dedicated receptor for MaR2 is still under investigation, its actions are known to include:

-

Inhibition of Neutrophil Infiltration: MaR2 reduces the accumulation of neutrophils at sites of inflammation, a key step in resolving the inflammatory response.

-

Enhancement of Macrophage Phagocytosis: MaR2 significantly increases the capacity of macrophages to engulf and clear apoptotic cells and pathogens, a process known as phagocytosis and efferocytosis.

These actions contribute to the transition from a pro-inflammatory to a pro-resolving state, ultimately leading to tissue repair and a return to homeostasis.

Conclusion

12-lipoxygenase is a central enzyme in the biosynthesis of the pro-resolving mediator Maresin 2. Its dual catalytic activity of oxygenation and epoxidation is essential for the conversion of DHA into the key 13S,14S-epoxy-maresin intermediate. The subsequent hydrolysis of this epoxide by sEH yields MaR2, a potent molecule that actively promotes the resolution of inflammation. For researchers and drug development professionals, understanding the intricacies of the 12-LOX-MaR2 axis offers a promising avenue for the development of novel therapeutics aimed at harnessing the body's own mechanisms for resolving inflammation and promoting tissue healing. Further research into the regulation of 12-LOX and the specific receptors and signaling pathways of MaR2 will undoubtedly uncover new opportunities for therapeutic intervention in a wide range of inflammatory diseases.

References

- 1. Maresin Biosynthesis and Identification of Maresin 2, a New Anti-Inflammatory and Pro-Resolving Mediator from Human Macrophages | PLOS One [journals.plos.org]

- 2. Maresin Biosynthesis and Identification of Maresin 2, a New Anti-Inflammatory and Pro-Resolving Mediator from Human Macrophages - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Maresin biosynthesis and identification of maresin 2, a new anti-inflammatory and pro-resolving mediator from human macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. portlandpress.com [portlandpress.com]

Maresin 1 vs. Maresin 2: A Comparative Analysis of Biological Activities

An In-Depth Technical Guide for Researchers and Drug Development Professionals

Executive Summary

Maresins, a class of specialized pro-resolving mediators (SPMs) derived from the omega-3 fatty acid docosahexaenoic acid (DHA), play a pivotal role in the resolution of inflammation and the promotion of tissue regeneration. This technical guide provides a comprehensive comparison of the biological activities of two key members of this family, Maresin 1 (MaR1) and Maresin 2 (MaR2). We delve into their distinct and overlapping functions, signaling pathways, and potencies in various in vitro and in vivo models. This document is intended to serve as a valuable resource for researchers, scientists, and drug development professionals investigating the therapeutic potential of Maresins.

Introduction

The resolution of inflammation is an active, coordinated process essential for maintaining tissue homeostasis. Specialized pro-resolving mediators are key players in this process, actively switching off inflammatory responses and promoting tissue repair. Maresins, primarily produced by macrophages, are at the forefront of this paradigm. This guide will focus on the comparative biological activities of MaR1 (7R,14S-dihydroxy-docosa-4Z,8E,10E,12Z,16Z,19Z-hexaenoic acid) and MaR2 (13R,14S-dihydroxy-docosa-4Z,7Z,9E,11Z,16Z,19Z-hexaenoic acid), highlighting their similarities and key differences to inform future research and therapeutic development.

Comparative Biological Activities: Quantitative Data

The following tables summarize the quantitative data on the biological activities of Maresin 1 and Maresin 2, providing a clear comparison of their potencies and efficacies in various assays.

Table 1: Anti-Inflammatory and Pro-Resolving Activities

| Biological Activity | Maresin 1 | Maresin 2 | Model System | Key Findings |

| Neutrophil Infiltration | ~40% reduction at 1 ng/mouse[1][2] | ~40% reduction at 1 ng/mouse[1][2] | Zymosan-induced murine peritonitis | MaR1 and MaR2 exhibit similar potency in limiting neutrophil influx.[3] |

| Macrophage Phagocytosis (Zymosan) | ~60% maximal enhancement at 10 nM | ~90% enhancement at 10 pM | Human macrophages | MaR2 is significantly more potent than MaR1 in enhancing the phagocytosis of zymosan particles. |

| Macrophage Efferocytosis (Apoptotic PMNs) | More potent than MaR2 | Less potent than MaR1 | Human macrophages | MaR1 is the more potent Maresin in stimulating the clearance of apoptotic neutrophils. |

| Pain Resolution (Capsaicin-induced current) | IC₅₀ = 0.16 nM | - | Dorsal root ganglion neurons | MaR1 is a potent inhibitor of TRPV1 currents, indicating strong analgesic potential. |

| Mucin Secretion | Optimal at 10⁻⁹ M (2.4-fold increase) | Optimal at 10⁻⁸ M (2.2-fold increase) | Rat conjunctival goblet cells | Both stimulate mucin secretion, with MaR1 being effective at a lower concentration. |

Table 2: Tissue Regeneration and Repair

| Biological Activity | Maresin 1 | Maresin 2 | Model System | Key Findings |

| Tissue Regeneration | Optimal at 100 nM | - | Planaria model | MaR1 promotes tissue regeneration. |

| Mucosal Repair | Not significantly increased | Significantly increased biosynthesis in healing wounds | Murine colonic mucosal wounds | MaR2 appears to be the primary Maresin involved in intestinal mucosal healing. |

Signaling Pathways

The distinct biological activities of Maresin 1 and Maresin 2 are mediated through different signaling pathways.

Maresin 1 Signaling Pathway

Maresin 1 primarily signals through the Leucine-rich repeat-containing G-protein coupled receptor 6 (LGR6). Activation of LGR6 by MaR1 initiates a cascade of downstream events, including the activation of cAMP and phosphorylation of ERK and CREB, which are crucial for its pro-resolving and tissue-protective functions.

Maresin 2 Signaling Pathway

The receptor for Maresin 2 has not yet been definitively identified, but it is suggested to be a G-protein coupled receptor. A key downstream effector of MaR2 signaling is the activation of the Focal Adhesion Kinase (FAK) pathway, which is critical for promoting cell migration and mucosal wound repair.

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the biological activities of Maresin 1 and Maresin 2.

Zymosan-Induced Peritonitis in Mice

This in vivo model is used to assess the anti-inflammatory effects of Maresins by quantifying their ability to reduce neutrophil infiltration into the peritoneal cavity.

Methodology:

-

Animal Acclimatization: Male FVB or C57BL/6 mice (6-8 weeks old) are acclimatized for at least one week.

-

Pre-treatment: Maresin 1, Maresin 2 (e.g., 1 ng/mouse), or vehicle (e.g., sterile saline with 0.1% ethanol) is administered intravenously (i.v.) or intraperitoneally (i.p.) 30 minutes prior to zymosan injection.

-

Induction of Peritonitis: Zymosan A from Saccharomyces cerevisiae is suspended in sterile saline and injected i.p. at a dose of 0.1-1 mg/mouse.

-

Sample Collection: At a specified time point (e.g., 4 hours post-zymosan injection), mice are euthanized, and the peritoneal cavity is lavaged with ice-cold PBS.

-

Cell Enumeration: The collected peritoneal lavage fluid is centrifuged, and the cell pellet is resuspended. Total leukocyte counts are determined, and differential counts of neutrophils are performed using light microscopy after staining or by flow cytometry using specific cell surface markers (e.g., Ly-6G).

Macrophage Efferocytosis Assay

This in vitro assay quantifies the ability of Maresins to enhance the engulfment of apoptotic cells by macrophages.

References

- 1. Maresin Biosynthesis and Identification of Maresin 2, a New Anti-Inflammatory and Pro-Resolving Mediator from Human Macrophages | PLOS One [journals.plos.org]

- 2. researchgate.net [researchgate.net]

- 3. Maresins: Specialized Proresolving Lipid Mediators and Their Potential Role in Inflammatory-Related Diseases - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Note: Quantification of Maresin 2 in Biological Samples using Maresin 2-d5 as an Internal Standard for LC-MS/MS

Audience: Researchers, scientists, and drug development professionals.

Purpose: This document provides a detailed protocol for the accurate and precise quantification of Maresin 2 (MaR2), a potent specialized pro-resolving mediator (SPM), in various biological matrices using liquid chromatography-tandem mass spectrometry (LC-MS/MS) with Maresin 2-d5 as an internal standard.

Introduction

Maresin 2 (MaR2) is an endogenous lipid mediator synthesized from docosahexaenoic acid (DHA) that plays a crucial role in the resolution of inflammation.[1][2] It exhibits potent anti-inflammatory and pro-resolving activities, making it a key target for research in inflammatory diseases and a potential therapeutic agent.[3][4][5] Accurate quantification of MaR2 in biological samples is essential for understanding its physiological and pathological roles.